molecular formula C13H14N2O B5401739 N-(2-methylquinolin-5-yl)propanamide

N-(2-methylquinolin-5-yl)propanamide

Cat. No.: B5401739
M. Wt: 214.26 g/mol
InChI Key: HOCRPXZHFVTSSR-UHFFFAOYSA-N
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Description

N-(2-Methylquinolin-5-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone linked to a 2-methylquinolin-5-yl moiety.

Properties

IUPAC Name

N-(2-methylquinolin-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-3-13(16)15-12-6-4-5-11-10(12)8-7-9(2)14-11/h4-8H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCRPXZHFVTSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC2=C1C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methylquinolin-5-yl)propanamide typically involves the reaction of 2-methylquinoline with propanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-methylquinolin-5-yl)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(2-methylquinolin-5-yl)propanamide with structurally related propanamide derivatives:

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties (LogD, H-bond acceptors) Reported Activity
This compound (Target) C₁₃H₁₄N₂O 2-Methylquinolin-5-yl 214.27 g/mol Inferred: LogD ~2.5 (hydrophobic) Theoretical: Enzyme inhibition
Propanamide, 2-amino-3-phenyl (from Eclipta alba) C₉H₁₂N₂O Phenyl, 2-amino 164.20 g/mol Not reported Bioherbicidal activity
N-(5-methylfuran-2-ylmethyl)-3-[1-(quinolin-5-ylmethyl)piperidin-3-yl]propanamide C₂₄H₂₈N₄O₂ Quinolin-5-ylmethyl, 5-methylfuran-2-ylmethyl 428.51 g/mol LogD 7.4: -0.09; H-acceptors: 3 Not explicitly stated
2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]-N-(propan-2-yl)propanamide C₉H₁₄N₄OS₂ Thiazole, sulfanyl, isopropyl 282.36 g/mol Not reported Antimicrobial (inferred)
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide C₁₄H₁₆N₄O Cyclopropane, 3-methylpyrazole 260.31 g/mol Not reported Herbicidal

Key Differences and Implications

Quinoline vs. Heterocyclic Cores: The target compound’s quinoline moiety enhances aromatic stacking and hydrophobic interactions compared to phenyl (e.g., 2-amino-3-phenylpropanamide) or thiazole derivatives. This may improve binding to enzymes like carbonic anhydrases . The 5-methylfuran derivative combines quinoline with a piperidine-furan system, increasing complexity and likely improving blood-brain barrier penetration due to moderate LogD (-0.09 at pH 7.4).

Substituent Effects on Bioactivity: Thiazole-containing propanamides (e.g., ) exhibit sulfanyl groups that may enhance antimicrobial activity via thiol interactions . The bioherbicidal activity of 2-amino-3-phenylpropanamide suggests that amino groups at the α-position of propanamide could disrupt plant metabolic pathways, a feature absent in the quinoline-based target.

Synthetic Methodologies: The target compound’s synthesis likely involves amide coupling between 2-methylquinolin-5-amine and propanoic acid derivatives, analogous to the preparation of N-(2-phenylpropan-2-yl)isoquinolin-5-amine (), which uses Pd-catalyzed cross-coupling . In contrast, sulfonamide-linked propanamides () require multi-step protocols with CS₂/KOH and oxadiazole formation, indicating divergent synthetic routes for varied substituents .

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